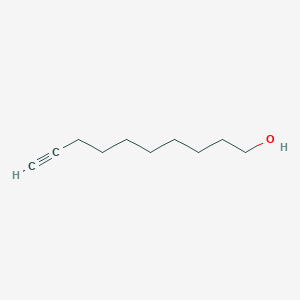

9-Decyn-1-ol

描述

Significance of Terminal Alkynols in Contemporary Organic Synthesis

Terminal alkynols, characterized by a hydroxyl group and a terminal alkyne group, are versatile building blocks in modern organic synthesis. fiveable.meyoutube.comnumberanalytics.com The dual functionality allows for a wide array of chemical transformations. The terminal alkyne's acidic proton can be easily removed to form a reactive acetylide anion, a potent nucleophile for constructing new carbon-carbon bonds through reactions like alkylation. fiveable.meyoutube.com This reactivity makes terminal alkynes, and by extension terminal alkynols, crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comguidechem.com Their ability to participate in reactions such as hydration to form ketones and oxidative cleavage to yield carboxylic acids further broadens their synthetic utility. fiveable.me

Historical Context and Evolution of Research on 9-Decyn-1-ol

The study of long-chain alkynols has been a subject of interest for several decades, particularly in the context of pheromone synthesis and the development of novel synthetic methodologies. Research in the 1980s established foundational methods for the synthesis and isomerization of linear decyn-1-ols, which included the investigation of various isomers and their interconversion. mdpi.com One notable study from this period detailed the rearrangement of isomeric linear decyn-1-ols, providing insights into the reaction mechanisms. mdpi.com Over time, the focus has expanded to leverage the unique properties of this compound in more advanced applications, such as click chemistry and the synthesis of bioactive molecules. medchemexpress.comchemie-brunschwig.ch

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAOUMQUUZNRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066236 | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17643-36-6 | |

| Record name | 9-Decyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 9 Decyn 1 Ol

Physicochemical Properties

9-Decyn-1-ol is a colorless to light yellow liquid under standard conditions. guidechem.comcymitquimica.comstarshinechemical.com It is characterized by a linear ten-carbon chain with a terminal triple bond and a primary alcohol functional group. cymitquimica.com Its hydrophobic carbon chain results in limited solubility in water, but it is soluble in organic solvents. cymitquimica.com

Interactive Data Table of Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | starshinechemical.comchemsrc.comchembk.com |

| Molecular Weight | 154.25 g/mol | starshinechemical.comchembk.comnih.gov |

| CAS Number | 17643-36-6 | cymitquimica.comchemsrc.comchembk.com |

| Density | ~0.87 - 0.9 g/cm³ | chemsrc.comchembk.com |

| Boiling Point | 232.1 ± 23.0 °C at 760 mmHg; 92 °C at 4 mmHg | starshinechemical.comchemsrc.comchembk.com |

| Melting Point | 1.9 °C (estimate) | chembk.com |

| Flash Point | 171.8 °C | chembk.com |

| Refractive Index | ~1.4540 - 1.4580 | starshinechemical.comchembk.com |

Alkyne Zipper Reactions for Terminal Alkyne Isomerization

Factors Influencing Alkyne Zipper Reaction Efficiency and Selectivity

Influence of Base Strength and Concentration

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of this compound shows characteristic signals for the terminal alkyne proton (a triplet around 1.9 ppm), the methylene (B1212753) group adjacent to the alkyne (a multiplet around 2.1 ppm), and the methylene group attached to the hydroxyl group (a triplet around 3.6 ppm). orgsyn.org The ¹³C NMR spectrum also provides distinct signals for the sp-hybridized carbons of the alkyne and the carbon bearing the hydroxyl group. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum displays a strong, broad absorption band for the O-H stretch of the alcohol group around 3400 cm⁻¹, a sharp peak for the terminal C-H stretch of the alkyne at approximately 3300 cm⁻¹, and a weak C≡C stretch absorption around 2100 cm⁻¹. orgsyn.org A strong C-O stretch is also observed around 1050 cm⁻¹. orgsyn.org

Mass Spectrometry (MS) : The mass spectrum of this compound can be obtained, often through GC-MS analysis, to confirm its molecular weight and fragmentation pattern. nih.govnist.gov

Synthesis and Manufacturing Processes

Common Laboratory Synthesis Routes

Several methods are employed for the laboratory-scale synthesis of 9-Decyn-1-ol.

Alkylation of Acetylene : A common strategy involves the alkylation of acetylene. This can be achieved by reacting a suitable dihaloalkane with sodium amide to form a terminal alkyne, which can then be further functionalized.

Isomerization of Internal Alkynes : The "alkyne zipper" reaction is a powerful method for preparing terminal alkynes from internal isomers. For instance, 2-decyn-1-ol (B41293) can be isomerized to this compound in high yield using a strong base like potassium 3-aminopropylamide (KAPA) or a mixture of lithium amide and potassium tert-butoxide in 1,3-diaminopropane (B46017). mdpi.comorgsyn.org This rearrangement proceeds via a series of deprotonation/reprotonation steps along the carbon chain until the thermodynamically stable terminal acetylide anion is formed. mdpi.com

Solid-Phase Synthesis : this compound has been synthesized on a polymer support. cdnsciencepub.comyorku.ca This method involves attaching a diol, such as 1,8-octanediol, to a polymer resin, followed by mesylation and coupling with lithioacetylide. cdnsciencepub.com The final product, this compound, is then cleaved from the polymer support. cdnsciencepub.comyorku.ca

Electrophilic and Nucleophilic Additions to the Triple Bond

Industrial-Scale Production Methods

Information regarding specific industrial-scale production methods for this compound is not extensively detailed in publicly available literature. However, the principles of the laboratory syntheses, particularly the alkyne zipper reaction, could potentially be adapted for larger-scale manufacturing. The choice of method would likely depend on factors such as the availability and cost of starting materials, reaction efficiency, and the required purity of the final product.

Applications in Organic Synthesis

Role as a Precursor in Complex Molecule Synthesis

9-Decyn-1-ol serves as a valuable building block for a variety of more complex molecules. guidechem.comlookchem.comchemicalbook.com Its bifunctional nature allows for selective modification at either the alkyne or the alcohol terminus. For example, it is used in the synthesis of macrolactones containing 1,3-butadiyne (B1212363) units and in the microwave-assisted synthesis of disubstituted heterocyclic compounds. chembk.comlookchem.comchemicalbook.com It has also been used as a starting material in the synthesis of deuterio-labelled dihydrosterculic acids. bac-lac.gc.ca

Synthesis of Macrolactones Bearing 1,3-Butadiynes

Use in Click Chemistry and Bioconjugation

The terminal alkyne group makes this compound a key reagent in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comchemie-brunschwig.ch This reaction forms a stable triazole ring and is widely used for bioconjugation, the process of covalently linking molecules. medchemexpress.combionordika.no For instance, this compound can be used as a linker to conjugate different molecules, as demonstrated in the synthesis of INY-03-041, a potent pan-Akt degrader for cancer research. medchemexpress.comcymitquimica.comchemsrc.com In this application, this compound links an AKT inhibitor (GDC-0068) to a ligand for an E3 ligase (lenalidomide), creating a Proteolysis-Targeting Chimera (PROTAC). medchemexpress.comchemsrc.comglpbio.com

Design and Synthesis of PROTAC (Proteolysis-Targeting Chimeras) Linkers

Conjugation Strategies for Degrader Molecules (e.g., INY-03-041)

Application in the Synthesis of Polymers and Materials

This compound is also utilized in materials science and polymer chemistry. lookchem.comresearchgate.net It can be incorporated into polymer chains to introduce functionality. For example, it has been used to synthesize initiators for organocatalyzed group transfer polymerization (GTP) to create end-functionalized poly(methyl methacrylate) (PMMA). researchgate.netrsc.org The terminal alkyne group on the resulting polymer allows for further modification, for instance, via click chemistry, to attach other molecules or to create new materials with specific properties. lookchem.com

Recent and Ongoing Research

Emerging Applications in Catalysis and Medicinal Chemistry

The versatility of 9-Decyn-1-ol continues to be explored in catalysis and medicinal chemistry. medchemexpress.comlookchem.comotterbein.edu Its primary role in medicinal chemistry is as a linker in the synthesis of PROTACs, a rapidly developing field aimed at targeted protein degradation for therapeutic purposes. medchemexpress.comchemsrc.comglpbio.com The development of degraders like INY-03-041 highlights the importance of linkers such as this compound in creating effective new drug candidates. medchemexpress.comchemsrc.com In catalysis, alkynols are substrates for various transition metal-catalyzed reactions, leading to the formation of valuable heterocyclic structures and other complex molecular architectures. otterbein.edu

Synthesis of Insect Pheromone Components and Analogues

Innovative Methodologies Involving this compound

Research continues to uncover new synthetic methodologies that utilize this compound. Its application in solid-phase synthesis for insect sex attractants demonstrates an innovative approach to creating complex natural products. cdnsciencepub.com Furthermore, its use in creating functional initiators for controlled polymerization techniques like GTP showcases its utility in advanced polymer synthesis. researchgate.netrsc.org The ongoing exploration of the alkyne zipper reaction and other isomerization techniques provides more efficient and selective pathways to this compound and other long-chain terminal alkynols, which are crucial for synthesizing pheromones and other biologically active compounds. mdpi.com

Advanced Analytical Methodologies in 9 Decyn 1 Ol Research

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable tools in the analysis of 9-decyn-1-ol, offering detailed information about its chemical structure and the transformations it undergoes during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used for the structural and mechanistic elucidation of reactions involving this compound. It allows for the in-situ analysis of complex fluid mixtures without the need for sampling. osf.io Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HETCOR, HMBC) NMR experiments are employed to provide detailed structural information. osf.io

In synthetic applications, such as the preparation of ¹³C labeled linoleic acids, NMR is crucial for confirming the structure of intermediates and final products. nih.gov For instance, in the synthesis of 2-(dec-9-yn-1-yloxy)tetrahydro-2H-pyran from this compound, NMR is used to verify the successful protection of the alcohol group. nih.gov Furthermore, during isomerization reactions, where the triple bond of a decyn-1-ol is shifted along the carbon chain, NMR spectroscopy can be used to monitor the progress of the reaction and identify the resulting isomers. cdnsciencepub.com Studies have shown that in such reactions, no allenes or dienes were observed by proton NMR spectroscopy. cdnsciencepub.com Benchtop NMR spectrometers, integrated with flow reactors, offer a novel method for real-time reaction monitoring, allowing for the application of time-consuming 2D NMR techniques to identify unknown products under stationary flow conditions. osf.ioresearchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-(dec-9-yn-1-yloxy)tetrahydro-2H-pyran | ¹³C | Not specified | nih.gov |

| 3-decyn-1-ol | ¹H | Not specified | cdnsciencepub.com |

Mass Spectrometry (MS) for Complex Mixture Analysis and Byproduct Identification

Mass spectrometry (MS) is a vital tool for the analysis of complex mixtures and the identification of byproducts in reactions involving this compound. When coupled with gas chromatography (GC-MS), it provides both retention time data and mass spectra, enabling the identification of individual components in a mixture. cdnsciencepub.comresearchgate.net This technique is particularly useful in analyzing the products of isomerization reactions of decyn-1-ols, where multiple isomers can be present. cdnsciencepub.com

In the synthesis of insect pheromones, where this compound is a key intermediate, GC-MS is used to identify the final products and any impurities. cdnsciencepub.com For example, in the synthesis of 9-tetradecyn-1-ol, GC-MS would be used to confirm the structure and purity of the product. cdnsciencepub.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. wiley-vch.de Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique, particularly for analyzing complex reaction mixtures that may not be suitable for GC. ub.eduscielo.br It can be used to detect the formation of products in sluggish reactions, even in trace amounts. ub.edu

Chromatographic Separations for Isomer Analysis and Purity Determination

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture, which is essential for determining the purity of this compound and analyzing its isomers.

Gas Chromatography (GC) for Quantitative and Qualitative Analysis of Isomers

Gas chromatography (GC) is a primary method for the qualitative and quantitative analysis of this compound and its isomers. researchgate.netdiva-portal.org The purity of commercially available this compound is often specified as >94.0% as determined by GC. avantorsciences.comavantorsciences.com In research, GC is used to monitor the progress of reactions, such as the isomerization of decyn-1-ols. cdnsciencepub.com By converting the alcohols to their trimethylsilyl (B98337) ethers, the separation of different isomers can be achieved, and their relative amounts quantified. cdnsciencepub.com

For instance, in a study on the rearrangement of isomeric linear decyn-1-ols, GC analysis showed that at 50°C, this compound is the thermodynamically favored isomer. cdnsciencepub.com At lower temperatures, the formation of intermediate isomers was observed and quantified using GC. cdnsciencepub.com The technique is also used in the analysis of flavor compounds in beverages, where various alcohols, including isomers of decyn-1-ol, have been identified. idosi.orgtandfonline.comheraldopenaccess.us

Table 2: GC Analysis Data for Decyn-1-ol Isomers

| Isomer | Relative Retention Time (TMS ether) | Purity Specification | Reference |

|---|---|---|---|

| This compound | 1.07 | >94.0% | cdnsciencepub.comavantorsciences.com |

| 8-decyn-1-ol | 1.09 | Not specified | cdnsciencepub.com |

| 5-decyn-1-ol | 1.14 | Not specified | cdnsciencepub.com |

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Reaction Mixtures

High-resolution liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing complex reaction mixtures containing this compound and its derivatives, especially for compounds that are not volatile enough for GC analysis. ub.eduscielo.br LC-MS provides both chromatographic separation and high-resolution mass data, which allows for the confident identification of compounds in a complex matrix. scielo.br

In a study involving the synthesis of ceramide synthase inhibitors, LC-MS analysis of the crude reaction mixture was used to detect the formation of the desired product in trace amounts, even when the starting material remained largely unreacted. ub.edu This highlights the sensitivity of the technique. In other synthetic applications, LC-MS is used to confirm the identity and purity of synthesized compounds by comparing the calculated and found mass-to-charge ratios of the molecular ions. scielo.br

Surface Characterization Techniques in Functionalization Studies

When this compound is used to functionalize surfaces, a variety of surface-sensitive techniques are employed to characterize the resulting self-assembled monolayers (SAMs). These techniques provide information about the chemical composition, structure, and packing density of the monolayer.

Techniques such as X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and infrared reflection-absorption spectroscopy (IRRAS) are used to probe the chemical and structural properties of the SAMs. diva-portal.org XPS, for example, can confirm the successful immobilization of molecules on a surface by detecting the elemental composition of the modified surface. nih.gov Contact angle measurements and atomic force microscopy (AFM) provide information about the surface coverage, thickness, and roughness of the coating. nist.gov These characterization methods are crucial for understanding the quality of the functionalized surface and its performance in applications such as biosensing and molecular electronics. diva-portal.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-Decyn-1-ol |

| 6-Decyn-1-ol |

| 5-Decyn-1-ol |

| 3-decyn-1-ol |

| 2-(dec-9-yn-1-yloxy)tetrahydro-2H-pyran |

| 9-tetradecyn-1-ol |

| Linoleic acid |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgntu.edu.sgmeasurlabs.com The method is founded on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. wordpress.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and its specific chemical environment, allowing for detailed chemical state analysis through small, reproducible shifts in energy known as chemical shifts. wikipedia.orgnrel.gov

In research involving this compound, XPS is crucial for verifying the formation and nature of covalent bonds when the molecule is grafted onto substrates like silicon. Studies on the functionalization of hydrogen-terminated silicon surfaces have shown that the bonding mechanism of this compound can be controlled by external conditions, such as the presence of ultraviolet (UV) light. researchgate.netnih.gov XPS analysis provides definitive evidence of the resulting bonding states.

Key research findings from XPS analysis of this compound on silicon surfaces include:

Controlled Covalent Bonding: In the absence of UV light, the terminal alkyne group of this compound reacts with the hydrogen-terminated silicon surface to form a silicon-carbon (Si-C) covalent bond. researchgate.netresearchgate.net

Light-Induced Bond Formation: When the reaction is conducted under UV irradiation, the hydroxyl (-OH) group preferentially reacts, leading to the formation of a silicon-oxygen-carbon (Si-O-C) linkage. researchgate.netnih.govresearchgate.net

Spectral Evidence: High-resolution XPS spectra of the Carbon 1s (C1s) region can distinguish between these bonding states. The emergence of a peak at a specific binding energy corresponding to a Si-C bond is a clear indicator of the reaction pathway, which is distinctly observed in UV-initiated hydrosilylation processes. researchgate.net

The ability to confirm these distinct bonding environments is fundamental to creating molecular electronic components with tailored properties.

| Reaction Condition | Reacting Group of this compound | Resulting Covalent Bond on Silicon Surface | Primary XPS Evidence |

|---|---|---|---|

| Thermal (No UV Light) | Alkyne Group (–C≡CH) | Si–C | Absence of Si-O-C signals, presence of Si-C characteristic peaks researchgate.netresearchgate.net |

| Photochemical (With UV Light) | Hydroxyl Group (–OH) | Si–O–C | Detection of peaks corresponding to Si-O-C linkages researchgate.netnih.gov |

Atomic Force Microscopy (AFM) for Surface Morphology and Charge Transfer Investigations

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surface topography on the nanometer scale. pressbooks.pubnist.gov It operates by scanning a sharp tip, mounted on a flexible cantilever, across a sample surface and detecting the forces between the tip and the surface. pressbooks.pub This allows for the generation of detailed three-dimensional topographical maps of both conductive and non-conductive samples. pressbooks.pub A powerful extension of this method is Conducting AFM (C-AFM), which simultaneously measures the surface topography and the local electrical current flowing between the conductive tip and the sample, making it ideal for investigating charge transfer properties of molecular layers. researchgate.net

In the context of this compound research, AFM and C-AFM are used to analyze the morphology of the self-assembled monolayers and, more critically, to probe the electrical characteristics of molecular junctions formed using this molecule.

Research findings from AFM and C-AFM studies on this compound monolayers include:

Surface Morphology: AFM analysis is used to examine the nature of the surface grafting, revealing information about the uniformity and structure of the this compound monolayer on the substrate. researchgate.net

Charge Transfer Properties: C-AFM measurements on metal-molecule-semiconductor junctions have revealed significant differences based on the bonding chemistry of this compound to a silicon electrode. researchgate.netnih.gov

Influence of Bonding on Resistance: Junctions formed via Si-O-C bonds (achieved with UV light) demonstrate significantly lower electrical resistance compared to those formed with Si-C bonds. nih.govablesci.com

Enhanced Electron Transfer: The electron transfer rate constant (ket) for Si-O-C linked molecules was found to be at least two times higher than for Si-C linked molecules. nih.gov This indicates that positioning the oxygen atom of the this compound molecule closer to the silicon electrode surface enhances charge transfer. researchgate.netnih.gov

Junction Behavior: C-AFM measurements showed that while a direct platinum-silicon (Pt-Si) junction exhibits Schottky diode (rectifying) behavior, the introduction of the this compound molecular layer creates a junction with Ohmic (linear) characteristics. researchgate.netnih.gov

These findings highlight how precise molecular-level control over bonding, facilitated by this compound, can directly tune the electronic properties of a device.

| Junction Type (this compound on Silicon) | Relative Electrical Resistance | Relative Electron Transfer Rate (ket) | Junction Electrical Behavior |

|---|---|---|---|

| Si–C Bonded | Higher | Lower | Ohmic researchgate.netnih.gov |

| Si–O–C Bonded | Significantly Lower | At least 2x Higher | Ohmic researchgate.netnih.gov |

Future Directions and Emerging Research Avenues for 9 Decyn 1 Ol

Development of Novel and Sustainable Synthetic Transformations

The future of chemical synthesis is intrinsically linked to the development of efficient, atom-economical, and environmentally benign methodologies. For 9-decyn-1-ol, research is moving beyond traditional synthetic routes to embrace novel catalytic systems that offer enhanced selectivity and sustainability.

A key area of development is the alkyne zipper reaction , a powerful isomerization process that repositions an internal alkyne to a terminal position. mdpi.com This reaction is crucial for synthesizing terminal alkynes like this compound from more readily available internal alkyne isomers. mdpi.com Research continues into optimizing reagents like potassium 3-aminopropylamide and the sodium salt of 1,3-diaminopropane (B46017) to improve yields and reaction conditions. mdpi.com A notable aspect of this transformation is its ability to proceed with high retention of configuration at stereocenters elsewhere in the molecule, a feature that is highly valuable in the synthesis of complex chiral molecules. mdpi.com

Furthermore, the terminal alkyne of this compound is a gateway to a multitude of transformations. Transition-metal catalysis is a particularly fruitful area for future exploration. otterbein.edu While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click chemistry" reaction, research into Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is emerging as a complementary method that selectively yields 1,5-disubstituted triazoles, in contrast to the 1,4-isomers produced by CuAAC. acs.org The development of ruthenium catalysts that operate under mild conditions, in various solvents, and with lower catalyst loadings represents a significant step towards more sustainable chemical processes. acs.org

Palladium-catalyzed reactions, renowned for their tolerance of diverse functional groups and mild reaction conditions, also present significant opportunities. researchgate.net These methods can be employed for the construction of complex molecules through multiple bond-forming events in a single step, opening avenues for creating extensive libraries of this compound derivatives for various applications. researchgate.net

| Synthetic Transformation | Catalyst/Reagent System | Key Outcome & Research Focus | Reference |

| Alkyne Zipper Reaction | Potassium 3-aminopropylamide (KAPA); Sodium salt of 1,3-diaminopropane (NaAPA) | Isomerization of internal alkynes to terminal this compound; High-yield synthesis. | mdpi.com |

| Azide-Alkyne Cycloaddition | Ruthenium complexes (e.g., Cp*RuCl(COD)) | Selective synthesis of 1,5-disubstituted triazoles; Complements CuAAC; Development of more active and sustainable catalysts. | acs.org |

| Cross-Coupling Reactions | Palladium catalysts | Construction of complex molecules via C-C bond formation; Synthesis of bioactive compounds and natural products. | researchgate.net |

| Intermolecular Cyclization | Gold catalysts | Synthesis of heterocyclic structures; Exploration of novel reaction pathways for biologically active molecules. | otterbein.edu |

Expanded Applications in Drug Discovery and Chemical Biology Beyond PROTACs

While this compound is recognized as an effective alkyl/ether-based linker in the synthesis of PROTACs like the pan-Akt degrader INY-03-041, its potential in biomedical research is far broader. medchemexpress.com Its "click chemistry" handle allows for its conjugation to a wide array of biomolecules, paving the way for new therapeutic and diagnostic agents. medchemexpress.com

One promising area is in the development of novel agents for photodynamic therapy (PDT) . Research has demonstrated that an isomer, 2-decyn-1-ol (B41293), can be reacted with silicon phthalocyanine (B1677752) to create photosensitizing agents. researchgate.net These molecules can be selectively taken up by cancer cells, and upon irradiation with light, generate reactive oxygen species that induce cell death. Studies involving human colon adenocarcinoma cells showed that a radiolabeled version of the phthalocyanine conjugate had significantly higher uptake in cancer cells compared to non-cancerous fibroblast cells, highlighting its potential as both a therapeutic and an imaging agent. researchgate.net

The utility of the alkyne zipper reaction to produce terminal alkynes has also been leveraged in the synthesis of natural products and their analogues . mdpi.com For instance, this methodology has been a key step in the formal synthesis of volicitin, an elicitor of plant defense responses, and in creating mimics of insect sex pheromones. mdpi.com This demonstrates the value of this compound as a precursor to complex, biologically active molecules beyond the realm of human therapeutics.

The versatility of this compound allows for its use in a modular fashion to connect different molecular fragments, a strategy central to modern drug discovery. discoveryontarget.comdrugdiscoverychemistry.com This enables the exploration of new chemical space and the development of bifunctional molecules that go beyond targeted protein degradation, potentially including agents that bring two proteins together to elicit a new function or molecules that target RNA.

| Application Area | Resulting Compound/System | Therapeutic/Research Goal | Reference |

| Photodynamic Therapy (PDT) | Axially disubstituted silicon phthalocyanines | Selective cancer cell destruction and imaging; Higher uptake in colon adenocarcinoma cells. | researchgate.net |

| Natural Product Synthesis | Volicitin, Pheromone mimics | Synthesis of complex, biologically active molecules for agriculture and ecological research. | mdpi.com |

| Bio-conjugation | General Click Chemistry Applications | Modular synthesis of novel bioactive agents, probes, and diagnostics. | medchemexpress.com |

Interdisciplinary Research at the Interface of Materials Science and Nanotechnology

The distinct functionalities of this compound—the alkyne for covalent attachment and the alcohol for surface interaction or further modification—make it an ideal candidate for interdisciplinary research in materials science and nanotechnology. umass.edu This field focuses on designing and creating materials with novel properties at the nanoscale. researchgate.net

A significant application lies in the field of molecular electronics . Research has shown that this compound can be used to form self-assembled monolayers (SAMs) on electrode surfaces. curtin.edu.au The alcohol group can bind to an oxide surface while the terminal alkyne provides a reactive handle for subsequent molecular assembly, opening new avenues for creating functional molecule-electrode interfaces. curtin.edu.au

Furthermore, the terminal alkyne is perfectly suited for the surface functionalization of nanoparticles . Using click chemistry, this compound can act as a linker to attach specific ligands, polymers, or biomolecules to the surface of metallic or semiconductor nanoparticles. This is a cornerstone of modern nanotechnology, enabling the creation of:

Targeted drug delivery systems: Where nanoparticles are decorated with molecules that guide them to specific cells or tissues.

Advanced sensors: Where surface modifications allow for the selective detection of analytes.

Novel biomaterials: Where functionalized surfaces can promote or prevent cellular adhesion. umass.eduau.dk

The integration of this compound derivatives into nanostructures also connects back to medicine, as seen in the use of phthalocyanine-nanoparticle conjugates for enhanced PDT, demonstrating a clear synergy between materials science, nanotechnology, and biomedical applications. researchgate.net

| Field of Application | Role of this compound | Emerging Technology/System | Reference |

| Molecular Electronics | Formation of Self-Assembled Monolayers (SAMs) | Creation of new electrode-molecule contacts for nanoelectronic devices. | curtin.edu.au |

| Nanoparticle Functionalization | Surface linker via Click Chemistry | Development of targeted drug delivery vehicles, biosensors, and smart materials. | medchemexpress.comresearchgate.net |

| Biomedical Nanomaterials | Component of photosensitizer-nanoparticle conjugates | Hybrid materials for enhanced photodynamic therapy and medical imaging. | researchgate.net |

Computational Chemistry and Predictive Modeling for this compound Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model and predict molecular structures, properties, and reactivity, thereby complementing and guiding experimental work. jstar-research.com For a molecule like this compound, these in silico methods offer powerful predictive capabilities.

At a fundamental level, computational tools can accurately predict a range of physicochemical properties. The PubChem database, for example, lists numerous computed descriptors for this compound, including its molecular weight, topological polar surface area, and octanol-water partition coefficient (XLogP3), all of which are crucial for assessing its potential behavior in biological and environmental systems. nih.gov

More advanced applications involve Quantitative Structure-Activity Relationship (QSAR) modeling. acs.org These statistical models correlate variations in the chemical structure of a series of compounds with their biological activity or other properties. By applying QSAR, researchers can predict the potential efficacy or toxicity of new derivatives of this compound before they are synthesized, saving significant time and resources. oieau.fr The models are built using molecular descriptors that can be calculated computationally, such as electronic properties and molecular shape. jstar-research.comoieau.fr

Furthermore, high-level quantum mechanical methods like Density Functional Theory (DFT) can provide deep mechanistic insights into reactions involving this compound. acs.org For instance, DFT calculations have been instrumental in elucidating the reaction mechanisms of ruthenium-catalyzed azide-alkyne cycloadditions. acs.org These studies can map out the entire reaction pathway, identify transition states, and explain the origins of regioselectivity, providing a theoretical foundation for optimizing reaction conditions and designing more efficient catalysts. acs.org

| Computational Method | Predicted Property/Insight for this compound | Application in Research | Reference |

| Molecular Mechanics / Property Calculators | Physicochemical properties (e.g., MW, PSA, LogP) | Initial assessment of drug-likeness and environmental fate. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicted biological activity, toxicity, or environmental impact of derivatives. | Prioritizing synthetic targets in drug discovery and toxicology screening. | acs.orgoieau.fr |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, electronic properties (charge distribution, reactivity indices). | Understanding and optimizing catalytic reactions (e.g., RuAAC); Rational catalyst design. | acs.orgjstar-research.com |

| Spectroscopic Prediction | Predicted NMR, IR, and Raman spectra. | Aiding in the structural characterization and confirmation of synthesized derivatives. | jstar-research.com |

常见问题

Q. What experimental methods are recommended for synthesizing 9-Decyn-1-ol with high purity in laboratory settings?

To synthesize this compound, researchers often employ catalytic hydrogenation or alkyne hydration. For example, using a Lindlar catalyst (palladium-based) under hydrogen gas can selectively reduce alkynes to cis-alkenes, though this may require optimization for specific intermediates. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (bp: 92°C, density: 0.87) . Characterization should follow protocols for novel compounds, including NMR and GC-MS to confirm structural identity and purity ≥95% .

Q. How should researchers characterize the structural identity and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with literature data to verify alkyne and hydroxyl group positions.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular ion peaks (MW: 154.25) and assess purity by peak integration.

- Elemental Analysis : Validate empirical formula (CHO) with ≤0.4% deviation .

- Refractive Index and Density : Cross-check experimental values against published data (e.g., d: 0.87) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling vapors; ensure nearby access to emergency showers and eyewash stations .

- Storage : Keep in sealed, airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized for incorporating this compound into PROTAC molecules?

PROTAC synthesis requires coupling this compound (alkyl/ether linker) to target ligands (e.g., GDC-0068) and E3 ligase binders (e.g., lenalidomide). Key steps:

- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient coupling.

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.

- Purification : Employ size-exclusion chromatography to isolate PROTACs while monitoring linker stability via HPLC .

Q. What strategies resolve contradictions between theoretical and experimental data in this compound reactions?

- Systematic Replication : Repeat experiments under controlled variables (temperature, catalyst loading) to identify outliers .

- Computational Modeling : Compare density functional theory (DFT) predictions with experimental outcomes (e.g., reaction energy profiles) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies in yield or selectivity .

Q. How does stereochemical configuration influence this compound’s reactivity in hydrogenation reactions?

The terminal alkyne group in this compound can undergo partial hydrogenation to cis- or trans-alkenes depending on the catalyst. For example:

- Lindlar Catalyst : Produces cis-alkenes but may require poison (quinoline) to prevent over-reduction.

- Na/NH (Birch Reduction) : Yields trans-alkenes. Monitor reaction progress via FT-IR to track alkyne-to-alkene conversion .

Q. What methodologies assess the stability of this compound under varying storage conditions?

- Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Analyze degradation products via LC-MS .

- Light Sensitivity Tests : Use UV-Vis spectroscopy to detect photolytic byproducts under controlled UV exposure .

Methodological Notes

- Data Contradiction : When conflicting results arise (e.g., unexpected byproducts), cross-validate analytical methods (e.g., NMR vs. GC-MS) and consult thermodynamic models to reconcile findings .

- Reproducibility : Document all experimental parameters (catalyst batches, solvent purity) in supplemental materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。